2,3,5,6-tetramethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Description
2,3,5,6-Tetramethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a heavily methylated benzene ring and an allylamine (prop-2-en-1-yl) substituent. Its molecular formula is C₁₃H₁₉NO₂S, with a molecular weight of 253.36 g/mol. The compound exhibits moderate lipophilicity (predicted logP ~4–5) due to the methyl groups and the aromatic core, balanced by the polar sulfonamide group.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-6-7-14-17(15,16)13-11(4)9(2)8-10(3)12(13)5/h6,8,14H,1,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIFOWDIWBZRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212782 | |
| Record name | 2,3,5,6-Tetramethyl-N-2-propen-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731002-01-0 | |
| Record name | 2,3,5,6-Tetramethyl-N-2-propen-1-ylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731002-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetramethyl-N-2-propen-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethylbenzene and prop-2-en-1-amine.
Sulfonation: The benzene ring is sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Alkylation: The sulfonated intermediate is then reacted with prop-2-en-1-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2,3,5,6-tetramethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide with structurally related sulfonamides:
*Estimated based on structural analogs.
Key Observations:
Substituent Complexity and Lipophilicity: The dibenzooxazepine derivatives (F732-0008, F732-0130) exhibit higher molecular weights and logP values due to their fused heterocyclic rings and additional methyl/ketone groups, enhancing lipophilicity and steric bulk . The pentamethyl derivative (C₁₁H₁₇NO₂S) has reduced complexity and lower logP, favoring solubility but limiting bioactivity in hydrophobic environments .
Hydrogen Bonding and Polarity :
- The dibenzooxazepine derivatives possess 7 hydrogen bond acceptors (vs. 4 in the target compound), improving interactions with biological targets like enzymes or receptors .
- The allylamine group in the target compound introduces a reactive site absent in the dibenzooxazepine variants, enabling functionalization for drug conjugate synthesis .
The allylamine-containing target compound offers a balance of reactivity and stability, making it a candidate for medicinal chemistry optimization.
Biological Activity
2,3,5,6-Tetramethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a sulfonamide compound with potential biological activity. This article reviews its properties, synthesis, and biological effects based on recent studies.
The compound's molecular formula is , with a molecular weight of approximately 253.36 g/mol. It features a sulfonamide group attached to a substituted benzene ring, which is crucial for its biological interactions.
Synthesis
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. For this compound, the synthetic pathway may include:
- Preparation of the Sulfonyl Chloride : Reacting 2,3,5,6-tetramethylbenzene with chlorosulfonic acid.
- Amidation : The resulting sulfonyl chloride is then reacted with prop-2-en-1-amine under controlled conditions to form the target sulfonamide.
Antimicrobial Activity
Recent studies have shown that sulfonamides exhibit significant antimicrobial properties. The antimicrobial efficacy of this compound was evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.72 mg/mL |
| Staphylococcus aureus | 6.63 mg/mL |
| Pseudomonas aeruginosa | 6.67 mg/mL |
| Salmonella typhi | 6.45 mg/mL |
| Bacillus subtilis | 6.63 mg/mL |
| Candida albicans | 6.63 mg/mL |
These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Anti-inflammatory Activity
In vivo studies have demonstrated that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance:
- Carrageenan-Induced Edema in Rats : The compound showed significant inhibition of edema formation at various time intervals (94.69% at 1 hour).
Antioxidant Activity
The antioxidant potential of sulfonamides has been assessed through various assays. Compounds similar to this sulfonamide demonstrated an IC50 value comparable to Vitamin C:
- IC50 Values :
- Compound: 0.3287 mg/mL
- Vitamin C: 0.2090 mg/mL
This suggests that the compound may have protective effects against oxidative stress.
Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several benzenesulfonamides for their biological activities. Among these compounds, derivatives closely related to this compound displayed promising results in both antimicrobial and anti-inflammatory assays .
Q & A
Basic: What synthetic strategies are recommended for preparing 2,3,5,6-tetramethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis of sulfonamide derivatives typically involves sulfonation of the parent amine followed by alkylation or substitution. For this compound, key steps include:
- Sulfonation: Reacting 2,3,5,6-tetramethylaniline with a sulfonating agent (e.g., chlorosulfonic acid) to form the sulfonyl chloride intermediate.
- Allylation: Introducing the propenyl group via nucleophilic substitution using allyl bromide or similar reagents under basic conditions (e.g., NaH in DMF) .
- Optimization: Control reaction temperature (40–60°C) and stoichiometry to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>70%) and purity (>95%) .
Basic: How should researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns. The propenyl group’s vinyl protons appear as doublets at δ 5.1–5.3 ppm (J = 10–12 Hz), while methyl groups on the benzene ring resonate as singlets at δ 2.2–2.4 ppm .
- IR Spectroscopy: Identify sulfonamide S=O stretches at 1150–1350 cm and N–H bending at ~1550 cm .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragmentation patterns, ensuring no impurities .
Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELXL improve accuracy?
Answer:
Crystallographic analysis may face:
- Disorder in the Propenyl Group: The allyl moiety often exhibits rotational disorder. Use SHELXL’s PART and ISOR commands to model anisotropic displacement parameters and refine occupancy ratios .
- Hydrogen Bonding Networks: The sulfonamide group forms intermolecular H-bonds. SHELXL’s AFIX constraints and HKLF 5 format improve hydrogen placement accuracy .
- Validation: Cross-check refinement with PLATON (ADDSYM) to detect missed symmetry elements and validate using R-factor convergence (<5%) .
Advanced: How can computational methods resolve contradictions between experimental and theoretical data (e.g., bond lengths or electronic properties)?
Answer:
Discrepancies often arise in:
- Bond Lengths: Compare X-ray-derived bond lengths (e.g., S–N = 1.63 Å) with DFT-optimized geometries (B3LYP/6-31G*). Adjust basis sets (e.g., 6-311++G**) for better agreement .
- Electronic Properties: Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental λ. Discrepancies >10 nm suggest solvent effects or conformational differences .
Advanced: What strategies mitigate steric hindrance during functionalization of the tetramethylated benzene ring?
Answer:
Steric bulk from the tetramethyl groups complicates electrophilic substitution. Strategies include:
- Directed Metalation: Use lithiation (e.g., LDA at −78°C) to deprotonate specific positions, followed by quenching with electrophiles. Steric maps from Mercury software predict accessible sites .
- Transition Metal Catalysis: Employ Pd-catalyzed C–H activation (e.g., with directing groups like pyridine) to bypass steric barriers .
Advanced: How do substituent effects influence the compound’s reactivity in biological assays?
Answer:
- Electron-Donating Methyl Groups: Increase lipophilicity (logP ~3.5), enhancing membrane permeability. Validate via MDCK cell assays .
- Propenyl Group: Acts as a Michael acceptor in enzyme inhibition studies. Test reactivity with thiol-containing proteins (e.g., glutathione) via HPLC-MS .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Storage: Keep in amber vials at −20°C under nitrogen to prevent oxidation .
Advanced: How can researchers validate synthetic intermediates using hyphenated analytical techniques?
Answer:
- LC-MS/MS: Track intermediates in real-time with a C18 column (ACN/water + 0.1% formic acid). Monitor [M+Na] ions for sulfonamide intermediates .
- 2D-NMR (HSQC, HMBC): Assign quaternary carbons and confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
